Azido-PEG5-Boc

Description

Properties

IUPAC Name |

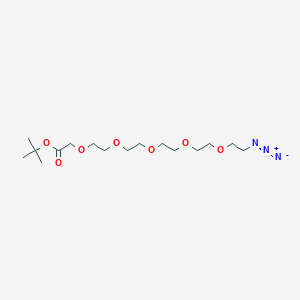

tert-butyl 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O7/c1-16(2,3)26-15(20)14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18-19-17/h4-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBLZQPJPYRIKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG5-Boc: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG5-Boc, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its molecular structure, a plausible synthetic pathway with experimental protocols, and key characterization data.

Molecular Structure and Properties

This compound, systematically named 1-(tert-Butoxycarbonylamino)-15-azido-4,7,10,13-tetraoxapentadecane, is a valuable tool in chemical biology and drug development. Its structure features a pentaethylene glycol (PEG5) spacer, which imparts hydrophilicity and flexibility. One terminus is functionalized with an azide group, a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The other end is capped with a tert-butoxycarbonyl (Boc) protected amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₁N₃O₇ | [1] |

| Molecular Weight | 377.43 g/mol | [1] |

| Appearance | Colorless to pale yellow viscous liquid | |

| Solubility | Soluble in water, DMSO, DMF, and DCM | |

| Storage Conditions | -20°C for long-term storage |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available pentaethylene glycol. The overall strategy involves the sequential functionalization of the terminal hydroxyl groups. A plausible synthetic route is outlined below.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Azido-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical physicochemical properties of Azido-PEG5-Boc in aqueous solutions. A comprehensive understanding of the solubility and stability of this heterobifunctional linker is paramount for its successful application in bioconjugation, drug delivery, and the development of complex biomaterials. This document provides a summary of available data, detailed experimental protocols for characterization, and visual representations of key chemical pathways and workflows.

Executive Summary

This compound is a valuable reagent in bioconjugation, featuring a terminal azide for "click" chemistry and a Boc-protected amine. The central pentaethylene glycol (PEG) chain is key to its behavior in aqueous media. This guide consolidates information regarding its solubility and stability, providing a framework for its effective use. While precise quantitative data for this specific molecule is not extensively published, this guide extrapolates from the known properties of its constituent functional groups—azide, PEG, and Boc-protecting group—to provide a reliable reference.

Solubility Profile

The presence of the hydrophilic pentaethylene glycol (PEG) spacer significantly influences the solubility of this compound, rendering it soluble in a range of solvents, including aqueous solutions. Several suppliers and chemical databases describe the compound as having "excellent miscibility" and "complete solubility" in water. The ether oxygens within the PEG chain readily form hydrogen bonds with water molecules, facilitating its dissolution.

While a precise solubility limit in mg/mL is not consistently reported in the literature, for practical laboratory purposes, it is considered highly water-soluble.

Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds

| Solvent System | Solubility | Reference |

| Water | Soluble / Miscible | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Dimethylformamide (DMF) | Soluble |

Stability in Aqueous Solutions

The stability of this compound in an aqueous environment is primarily dictated by the chemical lability of its two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the azide (N₃) group. The PEG backbone itself is generally stable, though it can be susceptible to oxidative degradation under certain conditions.

Stability of the Boc-Protecting Group

The Boc group is notoriously sensitive to acidic conditions, a property frequently exploited for its removal. In aqueous solutions, the stability of the Boc group is therefore highly pH-dependent.

-

Acidic Conditions (pH < 4): The Boc group will undergo rapid hydrolysis to release the free amine, isobutylene, and carbon dioxide. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection and will lead to rapid cleavage in an aqueous environment.

-

Neutral to Mildly Acidic Conditions (pH 4-7): The Boc group is generally stable at neutral pH. As the pH decreases, the rate of hydrolysis will increase. For prolonged storage in aqueous buffers, a pH of 7 or slightly above is recommended to ensure the integrity of the Boc group.

-

Basic Conditions (pH > 7): The Boc group is stable under basic conditions and is resistant to hydrolysis by most bases and nucleophiles.

Stability of the Azide Group

The azide functional group is a versatile handle for bioconjugation but also requires careful handling due to its reactivity and potential instability.

-

pH Stability: Organic azides are generally stable in neutral and basic aqueous solutions. However, in acidic solutions, they can be protonated to form hydrazoic acid (HN₃), which is highly toxic and explosive. Therefore, strongly acidic conditions should be avoided when working with azide-containing compounds.

-

Reductants: The azide group can be reduced to an amine in the presence of reducing agents such as dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine in the Staudinger ligation). The presence of such reagents in an aqueous buffer will lead to the degradation of the azide.

-

Metal Ions: Azides can form explosive heavy metal azides. Contact with certain metals, such as lead, copper, mercury, silver, and zinc, should be avoided. While copper is used as a catalyst in copper-catalyzed azide-alkyne cycloaddition (CuAAC), it is used in controlled catalytic amounts.

-

Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures can lead to the decomposition of organic azides, often with the release of nitrogen gas.

Recommended Storage and Handling

For optimal stability of this compound in its solid form, it should be stored in a dry, dark environment at -20°C. For short-term storage of a few days to weeks, 0-4°C is acceptable.

Aqueous stock solutions should be prepared fresh for use. If short-term storage of an aqueous solution is necessary, it is recommended to use a buffer with a neutral to slightly basic pH (e.g., phosphate-buffered saline, pH 7.4), store at 2-8°C, and use within a short period. Avoid storing in acidic buffers.

Experimental Protocols for Analysis

To assess the solubility and stability of this compound, a combination of chromatographic and spectroscopic techniques can be employed.

Protocol for Solubility Determination

A simple, albeit qualitative, method for assessing solubility involves serial dilutions. For more quantitative analysis, a method involving HPLC with a suitable detector is recommended.

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., deionized water, PBS).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it with an appropriate solvent. Analyze the concentration of the dissolved this compound using a calibrated HPLC method. Since the PEG moiety lacks a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) are suitable.

Protocol for Stability Assessment (pH and Temperature)

The stability of this compound can be monitored by tracking the disappearance of the parent compound and the appearance of degradation products over time using HPLC.

-

Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in a series of aqueous buffers with different pH values (e.g., pH 4, 7, 9).

-

Incubation: Incubate aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

-

Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

-

Quenching (if necessary): If degradation is rapid, the reaction may need to be quenched immediately, for example, by neutralizing the pH or freezing the sample.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC. The percentage of the remaining this compound can be determined by comparing the peak area at each time point to the peak area at time zero. The appearance of new peaks corresponding to degradation products (e.g., the deprotected amine

An In-Depth Technical Guide to the Mechanism and Application of Azido-PEG5-Boc in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG5-Boc, a heterobifunctional linker molecule, and its pivotal role in click chemistry. The guide will delve into the core functionalities of the azide, polyethylene glycol (PEG), and tert-butyloxycarbonyl (Boc) groups, their mechanistic contributions to click chemistry reactions, and detailed protocols for their application in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Deconstructing this compound

This compound is a versatile chemical tool designed for the precise and efficient modification of molecules. Its structure comprises three key functional components: an azide group for click chemistry, a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.

-

The Azide Group (-N₃): This moiety is the reactive handle for "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[1][2] The azide group readily participates in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage.[1]

-

The PEG5 Spacer (- (CH₂CH₂O)₅ -): The polyethylene glycol linker imparts several beneficial properties to the molecule and its conjugates. Its hydrophilic nature enhances solubility in aqueous media, which is crucial for biological applications.[3] The PEG spacer also provides flexibility and reduces steric hindrance, facilitating the interaction of the conjugated molecules.[] Furthermore, PEGylation is known to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability and reducing immunogenicity.[3]

-

The Boc Protecting Group (-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[] It prevents the amine from participating in unwanted side reactions during the click chemistry step. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for subsequent functionalization.[] This orthogonality allows for a stepwise and controlled approach to the synthesis of complex bioconjugates.

Mechanism of Action in Click Chemistry

This compound is a key reagent in two of the most prominent click chemistry reactions: CuAAC and SPAAC. The choice between these two methods often depends on the specific requirements of the application, particularly the tolerance for a copper catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] The reaction proceeds rapidly under mild conditions, including in aqueous solutions, to exclusively form the 1,4-disubstituted triazole isomer.[5]

Reaction Mechanism: The catalytic cycle of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the copper(I) catalyst. The use of a ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can stabilize the copper(I) oxidation state and accelerate the reaction.[6]

Workflow for CuAAC Reaction:

Caption: General workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne component.[7] The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[7] This makes SPAAC particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.[7]

Reaction Mechanism: The SPAAC reaction is a [3+2] cycloaddition that proceeds through a concerted mechanism. The azide reacts with the strained triple bond of the cyclooctyne to form a stable triazole linkage. The reaction rate is highly dependent on the structure of the cyclooctyne.

Workflow for SPAAC Reaction:

Caption: General workflow for a SPAAC reaction.

Quantitative Data Summary

The choice between CuAAC and SPAAC often involves a trade-off between reaction kinetics and biocompatibility. The following tables provide a summary of key quantitative data to facilitate comparison.

Table 1: Comparison of CuAAC and SPAAC

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None |

| Biocompatibility | Lower, due to copper cytotoxicity | High, suitable for in vivo applications[7] |

| Reaction Kinetics | Very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹)[8] | Fast, but generally slower than CuAAC (rate constants vary with cyclooctyne, typically 0.1-2.0 M⁻¹s⁻¹ for DBCO derivatives)[9] |

| Reactants | Azide, Terminal Alkyne | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) |

| Regioselectivity | High (exclusively 1,4-disubstituted triazole) | Low (mixture of regioisomers)[6] |

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Reactant Azide | Rate Constant (M⁻¹s⁻¹) | Reference |

| BCN | Benzyl Azide | ~0.15 | [1] |

| DBCO Derivatives | Model Azides | ~0.1 - 2.0 | [9] |

| Sulfo-DBCO-amine | Model Azides | 0.27 - 1.22 | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

While this compound is commercially available, a general synthetic route involves a multi-step process starting from a PEG diol. A representative synthesis is outlined below.[8]

Protocol:

-

Monotosylation of PEG Diol: React hexaethylene glycol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to afford the monotosylated PEG.

-

Azidation: React the monotosylated PEG with sodium azide (NaN₃) in a suitable solvent like DMF to introduce the azide functionality via nucleophilic substitution.

-

Activation of the remaining hydroxyl group: The terminal hydroxyl group of the azido-PEG is then activated, for example, by conversion to a mesylate or tosylate.

-

Boc-Amine Introduction: The activated PEG-azide is reacted with a Boc-protected amino alcohol or a similar nucleophile to introduce the Boc-protected amine, yielding this compound.

-

Purification: The final product is purified by column chromatography.

General Protocol for CuAAC Bioconjugation

This protocol describes a general procedure for the conjugation of an alkyne-functionalized molecule to this compound.[6]

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Dissolve the alkyne-functionalized molecule and this compound in the degassed reaction buffer. A slight molar excess (1.1-1.5 equivalents) of this compound is recommended.

-

In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).

-

Add the catalyst premix to the reaction mixture containing the azide and alkyne.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.

-

Upon completion, the product can be purified by size-exclusion chromatography (SEC) or reversed-phase HPLC to remove excess reagents and catalyst.

General Protocol for SPAAC Bioconjugation

This protocol outlines a general procedure for the copper-free conjugation of a DBCO-functionalized molecule to this compound.[9]

Materials:

-

This compound

-

DBCO-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Co-solvent if needed (e.g., DMSO)

Procedure:

-

Dissolve the azide- and DBCO-functionalized molecules in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be added (typically <10% v/v).

-

A molar excess of 1.5 to 10-fold of one reactant can be used to drive the reaction to completion.[9]

-

Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. Reaction progress can be monitored by observing the decrease in DBCO absorbance at around 309 nm or by LC-MS.[9]

-

Once the reaction is complete, the conjugate can be purified by SEC or HPLC to remove any unreacted starting materials.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine.

Materials:

-

Boc-protected conjugate

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (optional)

Procedure:

-

Dissolve the Boc-protected conjugate in anhydrous DCM.

-

Add TFA to the solution. A common concentration is 20-50% TFA in DCM.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by LC-MS to confirm the loss of the Boc group.

-

Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help to remove residual TFA.

-

The resulting amine-functionalized product can be used directly or purified further if necessary.

Application in PROTAC Synthesis

This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1][3] The linker's properties, such as length and hydrophilicity, are critical for the efficacy of the PROTAC.[10]

Workflow for PROTAC Synthesis using this compound:

Caption: A representative workflow for PROTAC synthesis.

This workflow demonstrates the modularity afforded by this compound. The azide allows for the attachment of a POI ligand via click chemistry. Subsequently, the Boc group is removed to reveal an amine, which can then be coupled to an E3 ligase ligand, completing the PROTAC synthesis. This stepwise approach allows for the facile generation of PROTAC libraries with varying linker lengths and compositions.[11]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and drug discovery. Its well-defined structure, combining the specific reactivity of the azide group, the beneficial properties of the PEG spacer, and the orthogonal protection of the amine, enables the precise and efficient construction of complex molecular architectures. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their click chemistry applications, from basic bioconjugation to the advanced synthesis of targeted therapeutics like PROTACs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. biorxiv.org [biorxiv.org]

The Strategic Role of the Boc Protecting Group in Azido-PEG5-Boc Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the use of heterobifunctional linkers is paramount.[1][2] These linkers provide a crucial bridge, connecting distinct molecular entities with precision and control. The Azido-PEG5-Boc linker is a prime example of such a sophisticated chemical tool, offering a combination of functionalities designed for sequential and controlled conjugation reactions.

This technical guide provides an in-depth exploration of the this compound linker, with a core focus on the indispensable role of the tert-butoxycarbonyl (Boc) protecting group. We will delve into the chemical principles, experimental protocols, and strategic considerations for utilizing this linker in complex molecular constructions.

The Central Role of the Boc Protecting Group

The this compound linker is a heterobifunctional molecule featuring three key components: a terminal azide group (N3), a five-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine.[3] Each component serves a distinct and critical purpose, but it is the Boc group that orchestrates the sequential reactivity of the linker.

The Boc group is a widely used protecting group for amines in organic synthesis.[4][5] Its primary function is to temporarily "mask" the highly reactive amine, rendering it inert to chemical reactions under a variety of conditions, particularly those that are basic or nucleophilic.[5] This protection is crucial as it allows for the selective reaction of the azide group at the other end of the linker without interference from the amine.

The strategic importance of the Boc group in the this compound linker can be summarized as follows:

-

Orthogonal Reactivity: The Boc group enables a two-step, orthogonal conjugation strategy. The azide group can be selectively reacted with an alkyne-containing molecule via "click chemistry" (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-promoted Azide-Alkyne Cycloaddition - SPAAC) while the amine remains protected.[6][7]

-

Controlled Synthesis: In multi-step syntheses, such as the construction of PROTACs, the Boc group prevents the amine from participating in unintended side reactions, ensuring the desired molecular architecture is achieved with high fidelity.[8][]

-

Facile Deprotection: The Boc group is acid-labile, meaning it can be efficiently removed under mild acidic conditions to expose the primary amine for a subsequent conjugation step.[4][10] This deprotection is typically a high-yield reaction that results in the formation of volatile byproducts (isobutylene and carbon dioxide), simplifying purification.

Quantitative Data Summary

While precise, head-to-head comparative studies for the this compound linker are not extensively available in peer-reviewed literature, the following tables summarize representative quantitative data for Boc deprotection of similar linkers and general kinetic data for the subsequent click reactions.

Table 1: Representative Conditions for Boc Deprotection of Amine-PEG Linkers

| Acid Reagent | Concentration | Solvent | Temperature | Time | Typical Yield | Reference / Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 0.5 - 2 hours | >90% | A common and highly effective method.[11] |

| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp. | 1 - 6 hours | High | Effective, but may require longer reaction times.[12] |

| Hydrochloric Acid (HCl) | N/A (gas) | Ethyl Acetate (EtOAc) | Room Temp. | 6 hours | ~100% (ester intact) | User-reported data for a different molecule, suggests high fidelity.[12] |

| Trifluoroacetic Acid (TFA) | N/A | Dichloromethane (DCM) | Room Temp. | 30 minutes | ~100% (with 10-20% ester loss) | User-reported data, highlighting potential for side reactions with sensitive substrates.[12] |

Note: Yields are highly substrate-dependent and the above data should be considered as a general guideline.

Table 2: General Kinetic Data for Click Chemistry Reactions

| Reaction Type | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features | Reference |

| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | High reaction rate, requires copper catalyst which can be toxic to cells. | [13] |

| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | ~10⁻³ to 1 | Copper-free, bioorthogonal, but generally slower than CuAAC. | [13][14] |

Experimental Protocols & Methodologies

The following are detailed, generalized protocols for the deprotection of the this compound linker and its subsequent use in a bioconjugation workflow.

Protocol 1: Boc Deprotection of this compound Linker

Materials:

-

This compound linker

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the this compound linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[11] The deprotected product, being more polar, will have a lower Rf value on TLC.

-

Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Neutralization (Workup):

-

Dissolve the residue in DCM.

-

Transfer the solution to a separatory funnel and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected Azido-PEG5-amine. The product can be used directly in the next step or purified further by chromatography if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

Azido-PEG5-amine (from Protocol 1)

-

Alkyne-containing molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., phosphate-buffered saline (PBS), water, or a mixture with a co-solvent like DMSO or t-butanol)

Procedure:

-

Dissolution: Dissolve the alkyne-containing molecule and the Azido-PEG5-amine in the chosen reaction buffer.

-

Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.

-

Reaction Initiation: To the stirred solution of the azide and alkyne, add the CuSO₄ solution followed by the sodium ascorbate solution. The final concentrations typically range from 0.1 to 1 mM for the reactants, with a slight excess of the PEG linker, 100 µM CuSO₄, and 500 µM sodium ascorbate.

-

Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of Cu(I).

-

Purification: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted linker and catalyst components.

Visualization of Key Processes

Chemical Structure of this compound

Caption: Structure of the this compound linker.

Boc Deprotection Workflow

Caption: Experimental workflow for Boc deprotection.

Bioconjugation Strategy using this compound

Caption: Sequential bioconjugation workflow.

Conclusion

The Boc protecting group is a cornerstone of the functionality of the this compound linker, enabling a robust and controlled approach to the synthesis of complex biomolecules. By temporarily masking a reactive amine, the Boc group allows for a sequential conjugation strategy, where the azide and amine functionalities can be addressed in a stepwise manner. This level of control is essential for researchers in drug development and chemical biology who are constructing precisely defined molecular architectures such as ADCs and PROTACs. A thorough understanding of the principles of Boc protection and deprotection, as well as the kinetics of the subsequent conjugation reactions, is critical for the successful application of this versatile linker.

References

- 1. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]

- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azido-PEG5-amine, CAS 516493-93-9 | AxisPharm [axispharm.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Azido-PEG5-Boc: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Azido-PEG5-Boc, a versatile heterobifunctional linker. This document details its commercial availability, purity, and core applications, with a focus on its role in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

This compound, with the CAS Number 1448451-72-6, is a key reagent in the field of bioconjugation and drug discovery. Its structure features an azide group for "click chemistry," a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc (tert-butoxycarbonyl) protected amine, which allows for sequential and controlled conjugation reactions.[1][2][3] The related compound, t-Boc-N-Amido-PEG5-Azide (CAS 911209-07-9), shares similar functionalities and applications.[3][4]

Commercial Availability and Purity

This compound and its derivatives are readily available from a variety of commercial suppliers. The purity of these reagents is crucial for reproducible and successful conjugation experiments. Most suppliers provide high-purity grades of this linker, typically ranging from 95% to over 98%. The table below summarizes the availability and purity of this compound and a closely related analogue from several vendors.

| Supplier | Product Name | CAS Number | Purity |

| BroadPharm | Azido-PEG5-CH2CO2-t-Bu | 1448451-72-6 | 98%[1] |

| MedchemExpress | This compound | 1448451-72-6 | Information not specified[5] |

| Precise PEG | This compound Amine | 911209-07-9 | > 96%[4] |

| AxisPharm | t-Boc-N-Amido-PEG5-Azide | 911209-07-9 | ≥95%[3] |

| CD Bioparticles | t-boc-N-amido-PEG5-Azide | 911209-07-9 | Information not specified[2] |

Core Applications in Drug Development

The unique trifunctional nature of this compound makes it an invaluable tool in the construction of complex biomolecules. Its primary applications lie in the fields of targeted drug delivery and the development of novel therapeutic modalities.

PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, forming a PROTAC.[5][6] The PEG spacer plays a critical role in optimizing the distance between the two ligands to facilitate the formation of a stable ternary complex, which is essential for target protein ubiquitination and subsequent degradation.[7][8]

Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a potent cytotoxic drug to an antibody.[] The azide group allows for a specific and stable conjugation to an alkyne-modified antibody or drug, while the protected amine can be used for further modifications or to attach the linker to the other component. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting ADC.

Experimental Protocols

The following are representative protocols for the key reactions involving this compound. It is important to note that optimal reaction conditions may vary depending on the specific substrates and should be determined empirically.

Boc Deprotection

The Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in a 1:1 mixture of TFA and DCM.

-

Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to obtain the deprotected Azido-PEG5-amine.

Note: While TFA is effective, it may lead to partial ester bond cleavage in sensitive substrates. An alternative is using dry HCl in a suitable organic solvent like ethyl acetate, which may require longer reaction times (e.g., 6 hours).[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This reaction forms a stable triazole linkage between the azide group of this compound and an alkyne-containing molecule.

Materials:

-

This compound derivative (after Boc deprotection if necessary)

-

Alkyne-containing molecule (e.g., a modified peptide or drug)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

A suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF)

-

Nitrogen or Argon source

Procedure:

-

In a reaction vial, dissolve the alkyne-modified molecule (1.0 equivalent) and the azide-containing PEG linker (1.05 equivalents) in the chosen solvent system.

-

Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the copper(I) catalyst.

-

In a separate vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.2 equivalents) in a degassed solvent.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, the product can be purified by an appropriate method, such as column chromatography or preparative HPLC.

Experimental Workflows and Signaling Pathways

The logical flow of synthesizing and utilizing this compound in the creation of a PROTAC is a key experimental workflow. This process involves the sequential attachment of the E3 ligase ligand and the target protein ligand to the bifunctional linker.

Caption: Workflow for PROTAC synthesis using this compound.

Another critical application is the construction of Antibody-Drug Conjugates (ADCs). The workflow involves modifying the antibody to introduce an alkyne handle, followed by the click reaction with the azide-functionalized drug-linker conjugate.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

While this compound is a synthetic tool and not directly involved in biological signaling pathways, it is instrumental in creating molecules that modulate these pathways. For instance, a PROTAC synthesized using this linker will hijack the cellular ubiquitin-proteasome pathway to induce the degradation of a target protein.

Caption: Mechanism of Action of a PROTAC molecule.

References

- 1. Azido-PEG5-CH2CO2-t-Bu, 1448451-72-6 | BroadPharm [broadpharm.com]

- 2. t-boc-N-amido-PEG5-Azide - CD Bioparticles [cd-bioparticles.net]

- 3. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Azido-PEG5-Boc

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-Boc is a cornerstone reagent in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its utility as a hydrophilic linker, equipped with a reactive azide for "click chemistry" and a Boc-protected amine for subsequent functionalization, is unparalleled. However, the presence of the azide functional group necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth overview of the safety data and handling precautions for this compound and related organic azides to ensure a safe and productive research environment.

Hazard Identification and Classification

Key Hazard Considerations:

-

Explosion Hazard: Organic azides can be explosive, particularly those with a low carbon-to-nitrogen ratio. While the PEG chain in this compound increases its molecular weight and carbon content, rendering it less likely to be explosive than smaller organic azides, the potential for decomposition remains.[1][2]

-

Toxicity: The azide ion is known to have toxicity similar to the cyanide ion.[1] While the covalent bonding in an organic azide mitigates this, inhalation, ingestion, or skin absorption of the compound or its potential decomposition products should be avoided.[3]

-

Formation of Hydrazoic Acid: Contact with strong acids can lead to the formation of hydrazoic acid, which is highly toxic, volatile, and explosive.[2][4][5]

-

Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) or their salts can form highly sensitive and explosive metal azides.[3][4] This is a critical consideration in both reaction setup and waste disposal.

A summary of quantitative data from related compounds is presented below.

| Parameter | Value/Information | Source |

| GHS Classification | Not classified as a hazard (for Azido-PEG5-acid) | [6] |

| Acute Toxicity | Sodium azide may be fatal if inhaled, absorbed through the skin, or swallowed. | [3] |

| Explosive Properties | Organic azides are potentially explosive. Low molecular weight and high nitrogen content increase risk. | [1] |

| Incompatibilities | Acids, heavy metals, oxidizing agents, halogenated solvents. | [2][3][4] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict laboratory protocols is paramount when working with this compound.

Engineering Controls:

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6]

-

Blast Shield: For any reactions involving heating, concentration, or larger scales of organic azides, the use of a blast shield is strongly recommended.[2][3]

Personal Protective Equipment (PPE):

| PPE | Specification | Rationale |

| Eye Protection | Safety goggles or a face shield. | Protects against splashes and potential explosions.[6][7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[5][6][7] |

| Body Protection | Flame-resistant lab coat. | Protects against spills and splashes. |

| Respiratory Protection | Generally not required when handled in a fume hood. | A respirator may be necessary for spill cleanup outside of a fume hood. |

Handling Precautions:

-

Avoid Heat and Shock: Do not heat organic azides unless absolutely necessary and with appropriate safety measures in place. Avoid grinding, scraping, or subjecting the material to friction or shock.[2][5]

-

Use Appropriate Utensils: Use plastic or ceramic spatulas for weighing and transferring to avoid the formation of explosive metal azides.[1][2][4]

-

Solvent Choice: Never use halogenated solvents such as dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][2][4]

-

Avoid Concentration: Do not concentrate azide-containing reaction mixtures to dryness via rotary evaporation or distillation.[2]

Storage and Disposal

Proper storage and disposal are critical to prevent accidents.

Storage:

-

Temperature: Store this compound and other organic azides at refrigerated temperatures (2-8°C is often recommended) and away from light.[1][4][8]

-

Incompatibles: Store separately from acids, heavy metals and their salts, oxidizing agents, and other incompatible materials.[2][4][5]

-

Containers: Store in tightly sealed, clearly labeled containers.

Disposal:

-

Waste Streams: Azide-containing waste must be collected in separate, clearly labeled waste containers.[4]

-

Acidic Waste: Never mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[4]

-

Heavy Metals: Avoid contamination of azide waste with heavy metals.

-

Deactivation: For dilute solutions, chemical quenching to a more stable derivative like an amine can be a safer disposal method, but this should be done with caution and following established protocols.[4] Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

Experimental Protocols and Workflows

The following diagrams illustrate a typical workflow for using this compound in a click chemistry reaction and a logical decision tree for handling azide compounds.

Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: A logical decision-making process for the safe handling of azide-containing compounds.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |

Conclusion

This compound is an invaluable tool for researchers, but its safe use hinges on a thorough understanding of the hazards associated with organic azides. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the handling, storage, and disposal guidelines outlined in this document, scientists can mitigate the risks and continue to leverage this versatile molecule for groundbreaking research in drug discovery and beyond. Always consult your institution's specific safety protocols and Safety Data Sheets for any chemicals used in your procedures.

References

- 1. ucd.ie [ucd.ie]

- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 3. chemistry.unm.edu [chemistry.unm.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. ehs.wisc.edu [ehs.wisc.edu]

- 6. broadpharm.com [broadpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. This compound [myskinrecipes.com]

Literature review on the use of PEG linkers in bioconjugation

The Role of PEG Linkers in Bioconjugation: A Technical Guide

Introduction

In the landscape of modern drug development, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—has emerged as a pivotal strategy for creating novel therapeutics with enhanced efficacy and safety profiles. Central to this field is the use of linkers, which bridge the constituent parts of these complex molecules. Among the most versatile and widely adopted linkers are those based on Polyethylene Glycol (PEG). PEG is a water-soluble, non-toxic, and non-immunogenic polymer composed of repeating ethylene oxide units[1][2]. The process of covalently attaching PEG chains to molecules like proteins, peptides, or small drugs is known as PEGylation[3]. This technique has become a cornerstone in pharmaceutical sciences, dramatically improving the therapeutic properties of biopharmaceuticals[3][4].

This guide provides an in-depth review of the use of PEG linkers in bioconjugation for researchers, scientists, and drug development professionals. It covers the fundamental principles of PEGylation, linker chemistry, quantitative impacts on pharmacokinetics, and detailed experimental protocols for synthesis and characterization.

Core Principles and Advantages of PEGylation

The conjugation of PEG linkers to therapeutic molecules imparts a range of beneficial properties, primarily by altering the physicochemical and biological characteristics of the parent molecule[3][5].

-

Enhanced Pharmacokinetics: The primary advantage of PEGylation is the significant improvement in a drug's pharmacokinetic profile. By increasing the hydrodynamic size of the molecule, PEGylation reduces its rate of renal clearance, thereby prolonging its circulation half-life in the bloodstream[3][6]. This "stealth" effect also shields the bioconjugate from enzymatic degradation and recognition by the immune system, further extending its presence in the body[2][7].

-

Improved Solubility and Stability: PEG linkers are highly hydrophilic, which can dramatically increase the water solubility of hydrophobic drugs or proteins, a crucial factor for formulation and bioavailability[][9]. This property also helps to prevent the aggregation of protein-based therapeutics, enhancing their stability both in storage and in vivo[10].

-

Reduced Immunogenicity: PEG chains can mask the surface epitopes of proteins, making them less recognizable to the immune system. This reduction in immunogenicity and antigenicity is critical for preventing adverse immune responses and the rapid clearance of therapeutic proteins[3][].

-

Controlled Drug Release: In applications like Antibody-Drug Conjugates (ADCs), PEG linkers can be designed to be either stable or cleavable. Cleavable linkers are engineered to release the cytotoxic payload only under specific conditions found within target cells (e.g., acidic pH or the presence of certain enzymes), thereby minimizing off-target toxicity[11][12].

Types of PEG Linkers and Conjugation Chemistry

The versatility of PEG linkers stems from the ability to modify their structure, length, and terminal functional groups to suit specific bioconjugation needs.

Structural Classification:

-

Linear PEG: The simplest architecture, consisting of a single chain of PEG units.

-

Branched (or Multi-arm) PEG: These structures have multiple PEG chains radiating from a central core. Branched PEGs are particularly advantageous as they allow for the attachment of a higher ratio of drug molecules without causing aggregation, which can be a problem with hydrophobic linkers[9][13]. This can enhance the potency of a conjugate by delivering a larger payload per targeting event[13].

Functional Classification (Reactivity):

-

Amine-Reactive PEGs: Often equipped with N-hydroxysuccinimide (NHS) esters, these linkers react with primary amines found in lysine residues and the N-terminus of proteins[5].

-

Thiol-Reactive PEGs: These typically feature maleimide or vinyl sulfone groups that form stable covalent bonds with free thiol groups on cysteine residues[4][14]. This approach is often used for site-specific conjugation.

-

Click Chemistry PEGs: Linkers with terminal alkyne or azide groups (like DBCO) enable highly efficient and specific "click" reactions, which can be performed in mild, aqueous conditions[15].

-

Hydrazide PEGs: These react with aldehydes or ketones, which can be generated on glycoproteins by oxidizing their carbohydrate moieties[15].

Stability Classification:

-

Non-Cleavable Linkers: Form a stable, permanent bond between the biomolecule and the payload. The entire conjugate remains intact, and the drug is released only upon the complete degradation of the antibody in the lysosome[11].

-

Cleavable Linkers: These contain bonds that are labile under specific physiological conditions. Common strategies include pH-sensitive hydrazone linkers that cleave in the acidic environment of endosomes and enzyme-sensitive linkers that are cleaved by proteases like cathepsin B, which are often overexpressed in tumor cells[11][12].

Quantitative Impact of PEG Linkers

The molecular weight and structure of the PEG linker critically influence the properties of the final bioconjugate. Numerous studies have quantified these effects, providing valuable data for rational linker design.

Table 1: Effect of PEG Linker Length on Pharmacokinetics and Efficacy

| Bioconjugate System | PEG Linker MW | Half-Life (t½) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy / Outcome | Reference |

| Affibody-MMAE Conjugate | None (HM) | 19.6 min | ~1.0 nM | - | [6] |

| 4 kDa (HP4KM) | 49.0 min (2.5x increase) | ~4.5 nM (4.5x reduction) | - | [6] | |

| 10 kDa (HP10KM) | 219.5 min (11.2x increase) | ~22 nM (22x reduction) | Most ideal tumor therapeutic ability in animal models; MTD > 4x higher than HM. | [6] | |

| Folate-Liposomes (Dox) | 2 kDa (Dox/FL-2K) | - | No significant difference | Tumor size reduction less than 5K and 10K groups. | [16][17] |

| 5 kDa (Dox/FL-5K) | - | No significant difference | Tumor size reduction less than 10K group. | [16][17] | |

| 10 kDa (Dox/FL-10K) | - | No significant difference | Tumor accumulation significantly increased; tumor size reduced by >40% compared to 2K/5K groups. | [16][17] | |

| Polyacridine Peptide DNA Polyplex | 2 kDa | - | - | Lower in vivo gene transfer efficiency. | [18] |

| 5 kDa | - | - | Optimized for in vivo gene transfer. | [18] | |

| 10-30 kDa | - | - | Decreased in vivo gene transfer efficiency. | [18] |

MMAE: Monomethyl auristatin E; MTD: Maximum Tolerated Dose; Dox: Doxorubicin.

Table 2: Common PEG Linker Chemistries for Bioconjugation

| Linker Reactive Group | Target Functional Group | Resulting Bond | Typical Reaction pH | Key Features |

| NHS Ester | Primary Amine (-NH₂) | Amide | 7.5 - 8.5 | Most common method for modifying lysines; can result in heterogeneous products.[5][15] |

| Maleimide | Thiol (-SH) | Thioether | 6.5 - 7.5 | Enables site-specific conjugation to cysteines; stable bond formation.[4][14] |

| Vinyl Sulfone | Thiol (-SH) | Thioether | 8.0 - 9.0 | Slower reaction than maleimide but forms a very stable bond.[18] |

| DBCO (Azide-reactive) | Azide (-N₃) | Triazole | 6.0 - 8.0 | Copper-free "click chemistry"; highly specific and bioorthogonal.[15] |

| Hydrazide | Aldehyde/Ketone (-CHO) | Hydrazone | 5.0 - 7.0 | Used for conjugating to oxidized carbohydrates on glycoproteins; bond can be pH-sensitive.[15] |

| OPSS (Thiol-reactive) | Thiol (-SH) | Disulfide | ~8.0 | Forms a reducible disulfide bond, useful for cleavable linker strategies.[4] |

Visualizing PEGylation Workflows and Concepts

Diagrams created with Graphviz provide a clear visual representation of complex processes and relationships in bioconjugation.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated bioconjugates.

Protocol 1: General Lysine PEGylation via NHS Ester Chemistry

This protocol describes the random conjugation of an NHS-activated PEG linker to available primary amines (lysine residues, N-terminus) on a protein.

-

Materials:

-

Protein of interest (e.g., Antibody) in a suitable buffer (e.g., PBS, pH 7.4-8.0), free of primary amines like Tris.

-

Methoxy-PEG-succinimidyl carboxylate (mPEG-NHS) of desired molecular weight.

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 8.0.

-

Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0.

-

Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system.

-

-

Procedure:

-

Prepare the protein solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Immediately before use, dissolve the mPEG-NHS linker in the reaction buffer or anhydrous DMSO.

-

Add the dissolved PEG linker to the protein solution. A typical molar excess of PEG to protein is between 5:1 and 50:1, which must be optimized for the desired degree of PEGylation.

-

Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-2 hours.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters.

-

Purify the PEGylated protein from unreacted PEG and quenching reagents using SEC. The larger PEGylated conjugate will elute earlier than the smaller, unreacted PEG molecules.

-

Collect fractions and concentrate the purified conjugate using an appropriate ultrafiltration device.

-

Protocol 2: Site-Specific Cysteine PEGylation via Maleimide Chemistry

This protocol is for conjugating a maleimide-activated PEG to a specific cysteine residue, often within an engineered protein or antibody fragment.

-

Materials:

-

Cysteine-containing protein in a dégazé, amine-free buffer (e.g., PBS with 1 mM EDTA, pH 6.5-7.0).

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds and ensure a free thiol.

-

Methoxy-PEG-Maleimide (mPEG-Mal) of desired molecular weight.

-

Reaction Buffer: PBS with EDTA, pH 6.8.

-

Purification System: SEC or ion-exchange chromatography.

-

-

Procedure:

-

If necessary, pre-treat the protein with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Remove the TCEP using a desalting column.

-

Adjust the protein solution to the reaction buffer (pH 6.5-7.0). The lower pH increases the specificity of the maleimide reaction for thiols over amines.

-

Dissolve the mPEG-Maleimide in the reaction buffer or DMSO immediately prior to use.

-

Add the PEG-Maleimide to the protein solution at a 3-10 fold molar excess.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

-

The reaction can be quenched by adding a thiol-containing compound like L-cysteine.

-

Purify the conjugate using chromatography (SEC is common) to separate the PEGylated protein from unreacted reagents.

-

Protocol 3: Characterization of PEGylated Bioconjugates

Confirming the successful synthesis and purity of the conjugate is a critical final step.

-

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

-

Purpose: To visually confirm the increase in molecular weight due to PEG attachment.

-

Method: Run samples of the starting protein and the purified conjugate on a polyacrylamide gel. The PEGylated protein will migrate slower, appearing as a higher molecular weight band (or smear, in the case of polydisperse PEGs or heterogeneous conjugation).

-

-

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):

-

Purpose: To assess purity and detect aggregation.

-

Method: Inject the purified conjugate onto an SE-HPLC column. A successful PEGylation will show a peak with a shorter retention time compared to the unconjugated protein. The peak area can be used to determine the purity and quantify any remaining starting material or aggregates.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the exact mass and the degree of PEGylation (the number of PEG chains attached per protein).[19]

-

Method: Techniques like MALDI-TOF or ESI-MS are used. For heterogeneous conjugates, the resulting spectrum will show a distribution of peaks, each corresponding to the protein modified with a different number of PEG chains. Deconvolution of the ESI-MS spectrum can provide an accurate average mass.[20]

-

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Purpose: An alternative method to determine the average number of PEG chains grafted onto a protein.[21]

-

Method: This technique quantitatively compares the integral of the strong, sharp signal from the PEG methylene protons to the integrals of specific, well-resolved aromatic protons from the protein. This ratio allows for the calculation of the degree of PEGylation.[21]

-

Conclusion

PEG linkers are an indispensable tool in bioconjugation, offering a powerful platform to enhance the therapeutic properties of a wide range of molecules.[22] By providing improvements in solubility, stability, and pharmacokinetics, PEGylation has enabled the development of numerous successful drugs and continues to be a key strategy in the design of next-generation biopharmaceuticals, including ADCs and other targeted therapies[][12]. A thorough understanding of the underlying chemistry, the quantitative effects of linker properties, and robust experimental protocols for synthesis and characterization is essential for leveraging the full potential of this versatile technology. Future innovations will likely focus on creating novel PEG architectures and cleavable systems to further refine drug delivery and efficacy[10][23].

References

- 1. pharmtech.com [pharmtech.com]

- 2. chempep.com [chempep.com]

- 3. PEGylation - Wikipedia [en.wikipedia.org]

- 4. idosi.org [idosi.org]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. mdpi.com [mdpi.com]

- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adcreview.com [adcreview.com]

- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. purepeg.com [purepeg.com]

- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 13. adcreview.com [adcreview.com]

- 14. mdpi.com [mdpi.com]

- 15. precisepeg.com [precisepeg.com]

- 16. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enovatia.com [enovatia.com]

- 20. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. purepeg.com [purepeg.com]

- 23. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

Heterobifunctional PEG Linkers: A Technical Guide to Advancing Bioconjugation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics and diagnostics, precision and efficacy are paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, enabling the covalent linkage of distinct molecular entities to create sophisticated bioconjugates with enhanced properties. This technical guide provides an in-depth exploration of the core features, benefits, and applications of these versatile molecules, with a focus on their role in antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other advanced drug delivery systems.

Core Features of Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are characterized by a polyethylene glycol chain of varying length, flanked by two different reactive functional groups at its termini.[1][2] This unique architecture allows for the sequential and specific conjugation of two different molecules, a cornerstone of modern bioconjugation.[3]

Key features include:

-

Dual Reactivity: The presence of two distinct functional groups enables the controlled and directional linkage of two different molecules, such as an antibody and a cytotoxic drug.[1] Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues in proteins) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues).[4][5]

-

Customizable PEG Chain Length: The length of the PEG spacer can be precisely controlled, which is crucial for optimizing the distance between the conjugated molecules.[] This allows for fine-tuning of steric hindrance, flexibility, and overall biological activity.[3]

-

Enhanced Hydrophilicity: The inherent hydrophilicity of the PEG chain significantly improves the water solubility of hydrophobic drugs and biomolecules, reducing the risk of aggregation.[7][8] This is particularly advantageous for highly potent, hydrophobic cytotoxic payloads used in ADCs.[9]

-

Biocompatibility and Reduced Immunogenicity: PEG is a non-toxic and biocompatible polymer with low immunogenicity.[10] When conjugated to a therapeutic molecule, the PEG chain can create a protective hydrophilic shield, reducing recognition by the immune system and protecting the conjugate from enzymatic degradation.[1][]

Benefits in Drug Development and Bioconjugation

The unique properties of heterobifunctional PEG linkers translate into significant benefits for the development of novel therapeutics and diagnostics.

-

Improved Pharmacokinetics: By increasing the hydrodynamic volume of the bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life and prolonged therapeutic effect.[9][]

-

Enhanced Stability: The PEG linker can protect the conjugated molecules from degradation, leading to increased stability both in storage and in vivo.[]

-

Increased Drug-to-Antibody Ratio (DAR): In the context of ADCs, hydrophilic PEG linkers enable the attachment of a higher number of drug molecules per antibody without causing aggregation, which can enhance the potency of the ADC.[9][12]

-

Precision Targeting: The directional nature of conjugation afforded by heterobifunctional linkers ensures that the therapeutic payload is delivered specifically to the target site, minimizing off-target toxicity.[1]

-

Controlled Drug Release: Some PEG linkers can be designed to be cleavable under specific physiological conditions (e.g., in the acidic tumor microenvironment or in the presence of specific enzymes), allowing for controlled release of the drug at the target site.

Quantitative Data on Heterobifunctional PEG Linkers

The choice of PEG linker can have a quantifiable impact on the properties and efficacy of a bioconjugate. The following tables summarize key quantitative data.

| Property | Advantage in Bioconjugation | Reference |

| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing aggregation. | [3] |

| Biocompatibility | PEG is generally non-toxic and has low immunogenicity, reducing the potential for adverse immune responses. | [10] |

| Pharmacokinetics | Longer PEG chains can lead to improved in vivo exposure and a longer circulation half-life. | [8] |

| Defined Length | Provides precise control over the distance between conjugated molecules, which is crucial for optimizing biological activity and stability. | [3] |

| Linker | ADC Clearance (mL/day/kg) | Reference |

| No PEG | ~15 | |

| PEG2 | ~12 | |

| PEG4 | ~8 | |

| PEG8 | ~5 |

| Conjugate | Cytotoxicity (IC50, nM) | Reference |

| HM (No PEG) | 0.08 | [13] |

| HP4KM (4 kDa PEG) | 0.52 | [13] |

| HP10KM (10 kDa PEG) | 1.8 | [13] |

Key Applications

Heterobifunctional PEG linkers are integral to the development of a wide range of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload, enhancing the ADC's stability, solubility, and pharmacokinetic profile.[1][14]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16] The PEG linker in a PROTAC is a critical component that dictates the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[17]

Nanoparticle Drug Carriers

Heterobifunctional PEG linkers are also instrumental in the functionalization of nanoparticles for targeted drug delivery. They can be used to attach targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles while the PEG chain provides a "stealth" layer that helps the nanoparticles evade the immune system.[1]

Experimental Protocols

Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-NHS Ester)

This protocol describes a general method for synthesizing an alkyne-PEG-NHS ester, a versatile linker for "click" chemistry and amine modification.

Materials:

-

α-Hydroxy-ω-alkyne PEG

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

Dissolve α-Hydroxy-ω-alkyne PEG and a 1.5 molar excess of DSC in anhydrous DCM under an inert atmosphere.

-

Add a 2 molar excess of TEA dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the activated PEG-NHS ester.

-

Once the reaction is complete, filter the solution to remove triethylammonium salt.

-

Precipitate the product by adding the DCM solution to cold anhydrous diethyl ether.

-

Collect the precipitate by filtration and wash with cold diethyl ether.

-

Dry the final product, Alkyne-PEG-NHS ester, under vacuum.

-

Characterize the product using ¹H NMR and MALDI-TOF mass spectrometry to confirm its structure and purity.

Bioconjugation using an NHS-PEG-Maleimide Linker

This protocol outlines the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-maleimide linker.[18]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS), pH 7.2-8.0

-

NHS-PEG-maleimide linker

-

Thiol-containing molecule

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Thiol-free buffer (e.g., PBS), pH 6.5-7.5

-

Desalting column or dialysis equipment

-

Purification columns (e.g., size-exclusion or ion-exchange)

Procedure:

Step 1: Reaction of Antibody with NHS-PEG-Maleimide

-

Prepare a stock solution of the NHS-PEG-maleimide linker in anhydrous DMSO or DMF.

-

Adjust the pH of the antibody solution to 7.2-8.0.

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 10:1 to 20:1 linker to antibody).[19]

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[4]

-

Remove excess, unreacted linker by size-exclusion chromatography (desalting column) or dialysis against a thiol-free buffer (pH 6.5-7.5).

Step 2: Conjugation of the Maleimide-Activated Antibody

-

Add the thiol-containing molecule to the purified maleimide-activated antibody solution at a slight molar excess.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[19]

-

The reaction forms a stable thioether bond between the maleimide group of the linker and the thiol group of the molecule.

Purification and Characterization of PEGylated Bioconjugates

Effective purification and characterization are critical to ensure the quality and homogeneity of the final bioconjugate.

Purification Methods:

-

Size-Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing unreacted small molecules like excess linkers and drugs from the larger bioconjugate.[]

-

Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of unreacted, partially PEGylated, and fully PEGylated species.[]

-

Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This can be useful for purifying ADCs where the payload is hydrophobic.

-

Affinity Chromatography: Can be used if the antibody or another component of the conjugate has a specific binding partner.

Characterization Methods:

-

SDS-PAGE: To visualize the increase in molecular weight upon PEGylation and conjugation.

-

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC): To assess the purity and aggregation of the bioconjugate.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the drug-to-antibody ratio (DAR).[21]

-

UV-Vis Spectroscopy: To determine the concentration of the protein and, if the drug has a distinct chromophore, the concentration of the drug, which can also be used to calculate the DAR.[21]

-

Enzyme-Linked Immunosorbent Assay (ELISA): To confirm that the binding affinity of the antibody is retained after conjugation.[22]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the fields of bioconjugation and drug delivery. Their unique ability to connect different molecular entities in a controlled manner, coupled with their beneficial physicochemical properties, has enabled the development of more effective and safer therapeutics, including ADCs and PROTACs. A thorough understanding of their features, benefits, and the experimental methodologies for their use is crucial for researchers and scientists working to create the next generation of targeted therapies.

References

- 1. purepeg.com [purepeg.com]

- 2. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. labinsights.nl [labinsights.nl]

- 10. creativepegworks.com [creativepegworks.com]

- 12. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. purepeg.com [purepeg.com]

- 15. abmole.com [abmole.com]

- 16. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PROTAC | Signaling Pathways | TargetMol [targetmol.com]